molecular formula C11H16O3 B12795276 2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane CAS No. 1204-54-2

2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane

Cat. No.: B12795276
CAS No.: 1204-54-2
M. Wt: 196.24 g/mol
InChI Key: SJVWZQYXFRLYQR-UHFFFAOYSA-N
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Description

2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused with a dioxane ring, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane typically involves the cyclization of furfural derivatives with appropriate reagents. One common method is the reaction of furfural with glycerol in the presence of an acid catalyst to form the dioxane ring . The reaction conditions often include moderate temperatures and the use of solvents like toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as cuprous oxide and N-iodosuccinimide can enhance the efficiency of the reaction . The process is optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furfural derivatives, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the dioxane ring can form hydrogen bonds with biological molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane is unique due to its fused ring structure, which imparts distinct chemical properties

Properties

CAS No.

1204-54-2

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-(furan-2-yl)-4,4,6-trimethyl-1,3-dioxane

InChI

InChI=1S/C11H16O3/c1-8-7-11(2,3)14-10(13-8)9-5-4-6-12-9/h4-6,8,10H,7H2,1-3H3

InChI Key

SJVWZQYXFRLYQR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC(O1)C2=CC=CO2)(C)C

Origin of Product

United States

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